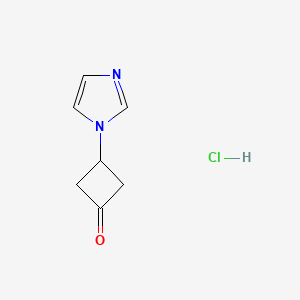
(3-nitro-2-oxopyridin-1(2H)-yl)acetic acid
Übersicht
Beschreibung
“(3-Nitro-2-oxopyridin-1(2H)-yl)acetic acid” is a chemical compound with the molecular formula C7H6N2O5 and a molecular weight of 198.13 . It is also known by other synonyms such as “1(2H)-Pyridineacetic acid, 3-nitro-2-oxo-” and "2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid" .
Synthesis Analysis
The synthesis of “(3-Nitro-2-oxopyridin-1(2H)-yl)acetic acid” involves the reaction of 2-hydroxy-3-nitropyridine and chloroacetic acid. The reaction is carried out in water at 40°C with the addition of trisodium phosphate dodecahydrate . The reaction is stirred at room temperature overnight .Wissenschaftliche Forschungsanwendungen
Luminescence and Magnetic Properties
Terbium(III) and yttrium(III) complexes with pyridine-substituted nitronyl nitroxide radical exhibit unique magnetic and luminescence properties. A study synthesized a terbium(III) complex demonstrating slow relaxation of magnetization at low temperatures, suggesting single-molecule magnet behavior. The luminescence spectra showed a resolved vibronic structure, indicating potential applications in magnetic and luminescent materials for various technological uses (Lannes et al., 2014).
Protein Nitrosylation Mechanism
Research on the autocatalytic mechanism of protein nitrosylation reveals that at physiological concentrations of nitric oxide, N2O3 forms inside protein-hydrophobic cores and causes nitrosylation within the protein interior. This understanding of protein modification has implications for the design of specific hydrophobic compounds for rapid inactivation of target enzymes, highlighting the biochemical applications of nitro-containing compounds (Nedospasov et al., 2000).
Electrophilic and Nucleophilic Properties
A study on alpha-nitro ketone explored its use as both an electrophile and nucleophile in synthesizing 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran. These compounds serve as probes for the Drosophila nicotinic receptor interaction, demonstrating the chemical versatility of nitro-containing compounds for biological research (Zhang et al., 2004).
HONO Formation in Atmospheric Chemistry
A study on daytime HONO vertical gradients in Houston, TX, discussed the formation mechanisms of HONO, a precursor of the hydroxyl radical in the atmosphere. The research provides insights into atmospheric chemistry and environmental science, illustrating the broader impact of nitro-containing compounds on air quality and climate change (Wong et al., 2011).
Synthesis of Pyridines
Research on the facile one-pot, multicomponent synthesis of pyridines under microwave irradiation showcases the efficient and environmentally benign methodologies for synthesizing complex organic compounds, including those with nitro groups. This has implications for the development of pharmaceuticals and agrochemicals (Zhou et al., 2009).
Eigenschaften
IUPAC Name |
2-(3-nitro-2-oxopyridin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c10-6(11)4-8-3-1-2-5(7(8)12)9(13)14/h1-3H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEKZKBMUAPJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)[N+](=O)[O-])CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Fluorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2874581.png)


![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2874585.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2874588.png)
![Ethyl 1-(6-benzyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2874589.png)
![3-(2-bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide](/img/structure/B2874590.png)
![3-(1-((2,5-difluorobenzyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874591.png)
![2-(3,4-dimethoxyphenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2874593.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2874596.png)
![1-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2874598.png)

